Bienvenue dans la boutique en ligne BenchChem!

N-Isovaleroylglycine

Isovaleric Acidemia Newborn Screening Biomarker Quantification

Procure N-Isovaleroylglycine (IVG) to implement definitive confirmatory LC-MS/MS or GC-MS workflows for isovaleric acidemia. This N-acylglycine biomarker eliminates false positives caused by pivalate-generating antibiotics that interfere with primary C5-acylcarnitine screening. Use certified standards (≥98% purity) and deuterated internal standards (e.g., [4,4,4-D₃]isovalerylglycine) for calibrated, high-resolution quantification in urine, amniotic fluid, or dried blood spots. Established stability in urine (24 h at 4°C, 7 weeks at -20°C) ensures robust sample handling for routine clinical diagnostics.

Molecular Formula C7H13NO3
Molecular Weight 159.18 g/mol
CAS No. 16284-60-9
Cat. No. B134872
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Isovaleroylglycine
CAS16284-60-9
SynonymsN-(3-Methyl-1-oxobutyl)glycine;  N-Isovalerylglycine;  Isovalerylglycine;  N-Isovaleroylglycine; 
Molecular FormulaC7H13NO3
Molecular Weight159.18 g/mol
Structural Identifiers
SMILESCC(C)CC(=O)NCC(=O)O
InChIInChI=1S/C7H13NO3/c1-5(2)3-6(9)8-4-7(10)11/h5H,3-4H2,1-2H3,(H,8,9)(H,10,11)
InChIKeyZRQXMKMBBMNNQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥95%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





N-Isovaleroylglycine CAS 16284-60-9: Essential Reference for Acylglycine Biomarker Quantification and Metabolic Disorder Research


N-Isovaleroylglycine (IVG; CAS 16284-60-9) is an N-acylglycine in which the acyl group is specifically defined as isovaleryl, formed as a glycine conjugate of isovaleric acid via glycine N-acyltransferase (EC 2.3.1.13) . It is an endogenous human urinary metabolite and a byproduct of the catabolism of the amino acid leucine [1]. In healthy individuals, urinary concentrations are typically maintained at low levels (<10 μmol/mmol creatinine in children; 0.41 μmol/mmol creatinine in newborns) [2]. However, in isovaleric acidemia (IVA), an autosomal recessive disorder caused by mutations in isovaleryl-CoA dehydrogenase, accumulation of this compound occurs due to the enzyme deficiency, establishing it as a definitive diagnostic biomarker for this condition [3].

Why N-Isovaleroylglycine Cannot Be Substituted by Other Acylglycines in Isovaleric Acidemia Diagnostic Workflows


The class of N-acylglycines includes numerous structurally similar conjugates such as N-butyrylglycine, N-isobutyrylglycine, N-propionylglycine, and N-valerylglycine, each derived from distinct acyl-CoA esters via glycine N-acyltransferase activity [1]. Generic substitution within this class is precluded by the fundamental principle of biochemical specificity: each acylglycine reflects the accumulation of its corresponding acyl-CoA ester, which in turn is determined by the specific enzymatic defect present. For example, elevated N-butyrylglycine indicates short-chain acyl-CoA dehydrogenase deficiency (SCADD) or related fatty acid oxidation disorders, whereas elevated N-isovaleroylglycine specifically points to isovaleryl-CoA dehydrogenase deficiency [2]. This diagnostic orthogonality is critical—using an incorrect acylglycine standard or calibrator would yield false-negative results or misdiagnose entirely different metabolic disorders. Furthermore, acylcarnitine-based screening methods for IVA suffer from known false positives due to pivalate-generating antibiotics (e.g., pivampicillin, cefditoren pivoxil) that produce pivaloylcarnitine, an isomer of isovalerylcarnitine; confirmation via urinary N-isovaleroylglycine quantification is therefore essential to distinguish true IVA cases from iatrogenic false positives [3]. Substituting another acylglycine standard in this confirmatory step would invalidate the entire diagnostic workflow.

Quantitative Evidence for N-Isovaleroylglycine: Direct Comparative Data for Scientific Selection and Procurement


N-Isovaleroylglycine Blood Concentration: 235-Fold Elevation in Isovaleric Acidemia Patients vs. Normal Newborns

In newborns (0-30 days old) with confirmed isovaleric acidemia, blood concentrations of N-isovaleroylglycine are elevated to a mean of 40.0 μM (range 1.3-80.0 μM), compared to normal newborns at 0.17 ± 0.03 μM. This represents a 235-fold mean elevation in affected individuals, establishing a quantitative diagnostic threshold with substantial dynamic range for clinical discrimination [1].

Isovaleric Acidemia Newborn Screening Biomarker Quantification

Urinary N-Isovaleroylglycine Excretion: 1,440-Fold Difference Between IVA Patient and Normal Individual

In a documented clinical case of isovaleric acidemia, urinary excretion of N-isovaleroylglycine was measured at 2,880 mg per 24 hours, whereas normal individuals excrete less than 2 mg per 24 hours [1]. This represents a difference exceeding three orders of magnitude (>1,440-fold), demonstrating that urinary N-isovaleroylglycine accumulation is both massive and highly specific to the IVA disease state.

Isovaleric Acidemia Urinary Biomarker Metabolic Excretion

Analytical Sensitivity of Stable Isotope Dilution GC-MS for N-Isovaleroylglycine: Lower Limit of Detection at 5 ng/mL

A stable isotope dilution method using [4,4,4-D₃]isovalerylglycine as an internal standard achieved a lower limit of detection of approximately 5 ng/mL for N-isovaleroylglycine in amniotic fluid and urine, with linearity maintained over three orders of magnitude from 10 ng/mL up to at least 10 μg/mL [1]. In affected pregnancies, amniotic fluid concentrations were 957 and 556 ng/mL, while normal amniotic fluid contained undetectable levels (<5 ng/mL) in 10 of 11 cases (one case contained 6 ng/mL) [1].

Prenatal Diagnosis Stable Isotope Dilution GC-MS

Commercial Analytical Standard Purity Specifications: ≥95% by GC with 24-Month Shelf Life

Commercially available N-isovaleroylglycine analytical standards are certified with purity ≥95% by GC area percent, with a defined shelf life of 24 months from manufacture when stored at 2-8°C . Higher purity grades (>98% by neutralization titration or HPLC) are also available from multiple vendors, with melting point specification of 103.0-108.0°C serving as an additional identity and purity indicator .

Analytical Standard Quality Control Method Validation

Analytical Method Validation for Acylglycine Quantification: Accuracy <15% RE and Precision <15% CV Across 18 Analytes Including N-Isovaleroylglycine

A validated UPLC-MS/MS method for simultaneous quantification of 18 acylglycines, including N-isovaleroylglycine, achieved a lower limit of quantitation (LLOQ) of 1-5 nM for all analytes. The method demonstrated accuracy (% RE or relative error) and precision (% CV) both <15% [1]. Calibration curves were validated over the range of 1.0-500 nM, with signal-to-noise ratios at LLOQ ranging from 12.50 to 156.70. The method also established stability parameters: all 18 analytes were stable in urine for at least 5 hours at room temperature, 24 hours at 4°C (autosampler), and 7 weeks at -20°C, withstanding three freeze/thaw cycles [1].

UPLC-MS/MS Method Validation Acylglycine Panel

Diagnostic Specificity Advantage: N-Isovaleroylglycine Avoids False Positives Inherent to C5-Acylcarnitine Screening

Primary newborn screening for isovaleric acidemia using C5-acylcarnitine markers suffers from false positives caused by pivaloylcarnitine, an isomer of isovalerylcarnitine derived from pivalate-generating antibiotics (e.g., pivampicillin, cefditoren pivoxil). These false positives have been widely documented and represent a significant clinical burden [1]. In contrast, urinary N-isovaleroylglycine analysis provides a confirmatory, second-tier diagnostic approach that is unaffected by this specific interference, as pivalate does not generate N-isovaleroylglycine [2]. A novel UPLC-MS/MS method for acylglycine quantitation from dried blood spots was specifically developed as a second-tier screen to reduce the false positive rate for IVA and related disorders [3].

False Positive Reduction Newborn Screening Confirmatory Testing

Primary Application Scenarios for N-Isovaleroylglycine Based on Quantified Evidence


Confirmatory Diagnostic Testing for Isovaleric Acidemia (IVA) in Newborn Screening Programs

Procure N-isovaleroylglycine analytical standards and stable isotope-labeled internal standards (e.g., [4,4,4-D₃]isovalerylglycine or ¹³C₂,¹⁵N-labeled analogs) to establish calibrated, quantitative LC-MS/MS or GC-MS methods for confirmatory testing of newborns with elevated C5-acylcarnitine screening results. The 235-fold mean blood concentration elevation in affected newborns (40.0 μM vs. 0.17 μM in normals) [1] provides robust discriminatory power. Use of this compound avoids false positives caused by pivalate-generating antibiotics that interfere with primary C5-acylcarnitine screening, reducing unnecessary follow-up procedures [2].

Prenatal Diagnosis of Isovaleric Acidemia via Amniotic Fluid Analysis

Implement stable isotope dilution GC-MS or LC-MS/MS methods using N-isovaleroylglycine and its deuterated analog as calibrators and internal standards for prenatal IVA diagnosis. The validated method achieves a lower limit of detection of ~5 ng/mL with linearity over three orders of magnitude, enabling accurate quantification in small-volume amniotic fluid specimens [3]. In affected pregnancies, concentrations reach 556-957 ng/mL, while normal amniotic fluid contains undetectable to minimal levels (<6 ng/mL), providing clear diagnostic discrimination [3].

Clinical Metabolomics and Inborn Error of Metabolism Panel Testing

Include N-isovaleroylglycine as a calibrated analyte in multi-analyte UPLC-MS/MS panels for quantitative acylglycine profiling in human urine or dried blood spots. Validated methods achieve LLOQ of 1-5 nM with accuracy and precision <15% CV across 18 acylglycines, enabling simultaneous quantification of IVG alongside diagnostically related compounds (e.g., N-butyrylglycine, N-isobutyrylglycine, tiglylglycine) for differential diagnosis of organic acidemias and fatty acid oxidation disorders [4]. Urinary concentrations in IVA patients exceed 2,880 mg/24 hr compared to <2 mg/24 hr in normal individuals, confirming that the assay's dynamic range is sufficient for both normal and pathological states [5].

Method Validation and Quality Control in Clinical Chemistry Laboratories

Use certified analytical standard-grade N-isovaleroylglycine (≥95% purity by GC, 24-month shelf life at 2-8°C) for instrument calibration, method validation, and routine quality control in clinical laboratories performing quantitative acylglycine testing. The compound's established stability profile—stable in urine for at least 5 hours at room temperature, 24 hours at 4°C, and 7 weeks at -20°C with three freeze/thaw cycles [4]—provides validated sample handling parameters for laboratory protocols. Procurement of higher-purity grades (≥98% by neutralization titration or HPLC) is recommended for applications requiring the highest analytical accuracy.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Isovaleroylglycine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.